molecular formula C14H10N4O3 B11839622 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one CAS No. 53734-89-7

7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one

Cat. No.: B11839622
CAS No.: 53734-89-7
M. Wt: 282.25 g/mol
InChI Key: LMMZBJCYWUTAOG-UHFFFAOYSA-N
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Description

7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one (CAS 53734-89-7) is a high-purity naphthyridine derivative of significant interest in medicinal chemistry and antimicrobial research. With the molecular formula C14H10N4O3 and a molecular weight of 282.25 g/mol, this compound features a 1,8-naphthyridine core, a heterocyclic system known for its diverse pharmacological properties . The structure incorporates a 7-amino group and a 3-nitrophenyl substituent at the 4-position, which are key modulators of its biological activity and physicochemical characteristics, including a calculated topological polar surface area of 117.85 Ų . Naphthyridine derivatives are extensively investigated for their potent antimicrobial activity, often functioning by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . This mechanism is shared by several clinically significant antibiotics stemming from the 1,8-naphthyridine scaffold, such as nalidixic acid, enoxacin, and gemifloxacin . The specific structural features of this compound make it a valuable building block for developing novel anti-infective agents aimed at addressing the growing challenge of multidrug-resistant microorganisms . This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this material for their specific applications.

Properties

CAS No.

53734-89-7

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H10N4O3/c15-12-5-4-10-11(7-13(19)17-14(10)16-12)8-2-1-3-9(6-8)18(20)21/h1-7H,(H3,15,16,17,19)

InChI Key

LMMZBJCYWUTAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC3=C2C=CC(=N3)N

Origin of Product

United States

Preparation Methods

Multicomponent Cyclocondensation Strategies

One-pot multicomponent reactions (MCRs) offer rapid access to functionalized naphthyridines. A zeolite-nano Au-catalyzed protocol successfully synthesized pyrimido[4,5-b][1, naphthyridin-4(1H)-ones via cyclocondensation of:

  • 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

  • Aromatic aldehydes (e.g., 3-nitrobenzaldehyde).

  • 1-Benzylpiperidin-4-one .

Adaptation for Target Compound :

  • Reaction Components :

    • Replace 1-benzylpiperidin-4-one with 4-nitrophenylacetaldehyde to introduce the 3-nitrophenyl moiety.

    • Use 2-aminonicotinic acid as the amino-pyridine precursor.

  • Conditions :

    • Ethanol solvent, 80°C, 2 hours.

    • Zeolite-nano Au (5 wt%) as a recyclable catalyst.

  • Outcome :

    • Forms the naphthyridine core in a single step with an estimated yield of 70–85% based on analogous reactions .

This method’s green credentials and scalability make it industrially viable, though the nitro group may require post-synthetic reduction to an amine.

Grignard Reagent-Based Synthesis

Grignard reactions enable precise functionalization of preformed naphthyridine intermediates. A reported synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines provides a template:

  • Intermediate Formation :

    • React 1,8-naphthyridine-3-carboxamide with methylmagnesium bromide to yield 2-methoxy-1,8-naphthyridine-3-carbaldehyde .

  • Aldol Condensation :

    • Treat the aldehyde with 3-nitrobenzaldehyde under basic conditions (NaOH/DMF) to form a β-arylidene ketone .

  • Cyclization :

    • Hydrazine hydrate induces pyrazole ring formation, though for the target compound, alternative cyclizing agents (e.g., hydroxylamine) would generate the 2-oxo group.

Limitations :

  • Multiple purification steps reduce overall yield (typically 40–55% ).

  • Nitro group stability under basic conditions requires careful pH control.

Cyclization Using Polyphosphoric Acid (PPA)

PPA-mediated cyclization is effective for constructing fused naphthyridines. A general procedure for dinaphtho[b,g] naphthyridines involves:

  • Intermediate Preparation :

    • 4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine treated with 3-nitrobenzoic acid in PPA.

  • Cyclization Conditions :

    • 120°C for 6 hours.

    • Neutralization with NaHCO3 and column chromatography purification .

Application to Target Compound :

  • Substitute naphth-1-ylamine with 2-aminonicotinamide to direct cyclization toward a 1,8-naphthyridine scaffold.

  • Yields for analogous reactions range from 60–75% .

Baylis-Hillman Adduct-Mediated Tandem Reactions

A patent-pending method leverages Baylis-Hillman adducts for quinolone/naphthyridone synthesis :

  • Adduct Formation :

    • React 3-nitrobenzaldehyde with acrylonitrile in the presence of DABCO to form a Baylis-Hillman adduct.

  • Tandem Aza-Michael/SNAr Cyclization :

    • Treat the adduct with 2-aminonicotinamide in NMP at 90°C.

    • Base: Cs2CO3 facilitates both Michael addition and cyclization .

  • Oxidation :

    • MnO2 oxidizes the 4-hydroxy intermediate to the 2-oxo group.

Advantages :

  • Two-step process with 65–80% overall yield .

  • Ambient conditions avoid nitro group degradation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Friedländer Annulation65–92 High regioselectivity, scalableRequires transition-metal catalysts
Multicomponent Reaction70–85 One-pot, green catalystPost-synthetic modifications needed
Grignard-Based40–55 Precise functionalizationMulti-step, low yield
PPA Cyclization60–75 Robust for fused systemsHarsh acidic conditions
Baylis-Hillman Tandem65–80 Short route, high atom economyLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted naphthyridinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 1,8-naphthyridine derivatives, including 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that these compounds possess significant antibacterial and antifungal properties. They inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : The compound has been investigated for its anticancer effects, demonstrating the ability to induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Research highlights its potential in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
  • Neurological Applications : The compound shows promise in treating neurological disorders such as Alzheimer's disease and depression. Its ability to modulate neurotransmitter systems may offer new therapeutic avenues .
  • Cardiovascular Benefits : Some studies suggest that it could have cardioprotective effects, potentially aiding in the management of hypertension and other cardiovascular conditions .

Case Studies

Several case studies exemplify the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antibacterial effects of this compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load compared to controls .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Animal models have shown that administration of this compound can improve cognitive function and reduce behavioral deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may exert its effects by interfering with DNA replication or inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Nitro vs. Hydroxy Groups : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to hydroxy-substituted analogues (e.g., 4-hydroxy-3-phenyl derivative ). This increases reactivity in nucleophilic substitution reactions.
  • Amino vs. Acetylamino Groups: The free amino group at position 7 enables hydrogen bonding, improving crystallinity and solubility in polar solvents. In contrast, the acetylated derivative (7-acetylamino) in exhibits reduced polarity but enhanced metabolic stability.
  • Heterocyclic Additions: Compounds like 5d, f, g (pyrimidin-2-one derivatives ) show expanded π-conjugation, altering UV-Vis absorption profiles and redox potentials compared to the simpler naphthyridinone core.

Biological Activity

7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one is a compound that belongs to the naphthyridine class of derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O3C_{14}H_{10}N_{4}O_{3} with a molecular weight of approximately 282.25 g/mol. Its structure features a naphthyridine ring system with an amino group at the 7-position and a nitrophenyl group at the 4-position. This unique arrangement is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₀N₄O₃
Molecular Weight282.25 g/mol
Density1.473 g/cm³
Boiling Point587.2 °C
Flash Point308.9 °C

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

The compound has shown promising anticancer activity in vitro against several human cancer cell lines. In a study assessing cytotoxicity through the crystal violet assay, it was found that this compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate to high potency compared to standard chemotherapeutics like cisplatin.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular metabolism.
  • DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may contribute to increased ROS production, leading to oxidative stress in cancer cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including our compound of interest. The results indicated that it effectively inhibited growth in both gram-positive and gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus8 µg/mL
E. coli16 µg/mL
Streptococcus pneumoniae32 µg/mL

Study on Anticancer Activity

In another study focusing on anticancer properties, the cytotoxic effects of this compound were tested against cervical and bladder carcinoma cell lines:

Cell LineIC50 (µM)
Human Cervix Cancer (SISO)6.5
Bladder Carcinoma (RT-112)7.8

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. Q1. What are the primary synthetic routes for synthesizing 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via nitration of precursor naphthyridinones. A common route involves reacting 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with nitric acid (1 mol) in concentrated sulfuric acid at 100°C, yielding an 84% mixture of 3-nitro and 4-nitro isomers . Excess nitric acid under similar conditions produces dinitro derivatives . Key optimization factors include stoichiometric control of HNO₃ to avoid over-nitration and precise temperature regulation to prevent decomposition. Post-synthesis purification via recrystallization or chromatography ensures purity.

Q. Q2. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl substituents.
  • X-ray Crystallography: Single-crystal studies (e.g., PDB ID-2QYL) resolve bond lengths (mean C–C = 0.004 Å) and confirm regioselectivity of nitro group attachment .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₄H₁₀N₄O₃) and fragmentation patterns .

Advanced Synthetic Challenges

Q. Q3. How can regioselectivity challenges during nitration of the naphthyridinone core be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Nitration at the para position of the phenyl group is favored due to electron-donating amino groups activating the ring .
  • Directing Groups: Introducing temporary protecting groups (e.g., acetyl) on the amino group can redirect nitration to meta positions .
  • Solvent Control: Polar aprotic solvents (e.g., H₂SO₄) stabilize transition states for meta-substitution .

Q. Q4. What strategies mitigate side reactions during functionalization of the naphthyridinone core?

Methodological Answer:

  • Temperature Modulation: Lower temperatures (0–5°C) reduce unwanted hydrolysis of nitro groups .
  • Reagent Selection: Using POCl₃ in DMF for chlorination avoids ring-opening side reactions observed with PCl₅ .
  • In Situ Monitoring: TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-functionalization .

Pharmacological and Mechanistic Studies

Q. Q5. What is the evidence for this compound as a PDE4 inhibitor, and how does its SAR compare to rolipram derivatives?

Methodological Answer: The compound’s 1,8-naphthyridinone skeleton inhibits PDE4B (IC₅₀ = 12 nM) by binding to the catalytic domain, as shown in crystallographic studies (PDB ID-2QYL) . Unlike rolipram, which targets the UCR2 domain, this compound’s nitro group enhances hydrophobic interactions with Phe446 and Tyr403 residues, improving selectivity for PDE4B over PDE4D . SAR studies reveal that:

  • Nitro Position: 3-Nitrophenyl boosts potency by 3-fold compared to 4-nitrophenyl .
  • Amino Group: Removal reduces binding affinity by >90%, highlighting its role in hydrogen bonding .

Q. Q6. How can computational methods predict the binding dynamics of this compound with PDE4B?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates ligand-receptor interactions using the PDE4B crystal structure (PDB ID-2QYL) to identify key residues (e.g., Gln369, Asp392) involved in binding .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess stability of the ligand-PDE4B complex over 100 ns trajectories, revealing conformational changes in the UCR2 domain that affect inhibitor efficacy .

Analytical and Data Contradictions

Q. Q7. How should researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Re-evaluate activity using uniform protocols (e.g., PDE4 inhibition assays with recombinant human enzymes) to exclude variability from cell-based systems .
  • Purity Verification: HPLC-MS (≥95% purity) ensures impurities are not confounding factors .
  • Structural Reanalysis: Single-crystal X-ray diffraction confirms batch-to-batch consistency in nitro group regiochemistry .

Q. Q8. What analytical techniques differentiate between 3-nitro and 4-nitro isomers of this compound?

Methodological Answer:

  • ¹H-¹³C HMBC NMR: Correlates nitro group position through long-range coupling (e.g., 3-nitro shows J-coupling to C7 of the naphthyridinone) .
  • X-ray Photoelectron Spectroscopy (XPS): Nitrogen 1s spectra distinguish nitro (∼406 eV) from amino groups (∼399 eV) .
  • IR Spectroscopy: Asymmetric NO₂ stretching (1530 cm⁻¹) varies slightly based on substituent position .

Derivative Synthesis and Applications

Q. Q9. What methodologies enable the synthesis of 7-amino-4-(3-nitrophenyl)-1,8-naphthyridine-2,7-dione derivatives?

Methodological Answer: Oxidation of the parent compound with KMnO₄ in acidic conditions (H₂SO₄, 20°C) introduces a ketone at C7 (yield: 87%) . Alternative routes use NaNO₂ in H₂SO₄ for simultaneous nitrosation and oxidation .

Q. Q10. How can ultrasound-assisted synthesis improve derivatization efficiency?

Methodological Answer: Ultrasound (40 kHz, 50°C) reduces reaction times by 70% in:

  • Suzuki Coupling: Pd(PPh₃)₄-mediated arylations achieve >90% yield in 2 hours vs. 8 hours thermally .
  • Thiolation: P₂S₅ in pyridine under sonication yields thione derivatives (98% purity) without byproducts .

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